molecular formula C13H11Cl2F4N3O B1682234 Tetraconazole CAS No. 112281-77-3

Tetraconazole

Cat. No.: B1682234
CAS No.: 112281-77-3
M. Wt: 372.14 g/mol
InChI Key: LQDARGUHUSPFNL-UHFFFAOYSA-N
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Description

Tetraconazole is a broad-spectrum fungicide belonging to the triazole class of demethylase inhibitor (DMI) fungicides. It is widely used in agriculture to protect crops such as fruits, vegetables, cereals, soybeans, sugar beets, peanuts, and pecans from fungal infections. This compound works by inhibiting the synthesis of ergosterol, a key component of fungal cell membranes, thereby disrupting the growth and reproduction of fungi .

Scientific Research Applications

Tetraconazole has a wide range of scientific research applications, including:

Mechanism of Action

Target of Action

Tetraconazole is a triazole fungicide that primarily targets fungi, particularly those causing diseases in crops . The primary target of this compound within these organisms is the enzyme cytochrome P450 14-alpha-demethylase . This enzyme plays a crucial role in the biosynthesis of ergosterol, a vital component of fungal cell membranes .

Mode of Action

This compound interacts with its target by inhibiting the activity of cytochrome P450 14-alpha-demethylase . This inhibition disrupts the synthesis of ergosterol, leading to an accumulation of lanosterol and other methylated sterols, and a decrease in ergosterol concentration . The depletion of ergosterol disrupts the structure and function of the fungal cell membrane, leading to inhibition or cessation of fungal growth .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the ergosterol biosynthesis pathway . By inhibiting cytochrome P450 14-alpha-demethylase, this compound prevents the conversion of lanosterol to ergosterol . This disruption affects the integrity of the fungal cell membrane, impairing many of its functions and ultimately inhibiting the growth of the fungus .

Pharmacokinetics

It is known that this compound has good oral bioavailability and is envisaged as being able to penetrate the blood-brain barrier . It is also known to interact with P-glycoprotein and hepatic cytochromes . These properties may impact the bioavailability and overall effectiveness of this compound.

Result of Action

The primary molecular effect of this compound’s action is the disruption of the fungal cell membrane due to ergosterol depletion . This leads to a decrease or cessation of fungal growth . On a cellular level, this compound has been shown to decrease the soil microbial biomass and activity and change the structures of the soil microbial community .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the degradation half-lives of this compound in soil can vary depending on the application concentrations . Furthermore, the response of soil microorganisms to this compound can depend on the management of the soils . High doses of this compound can strongly affect the structure of the microbial communities in soil and usually decrease the soil microbial population and the activities of enzymes found in soil .

Safety and Hazards

Tetraconazole is toxic to aquatic life with long-lasting effects . It is advised to avoid release to the environment, avoid breathing mist, gas or vapours, avoid contacting with skin and eye, use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .

Biochemical Analysis

Biochemical Properties

Tetraconazole plays a significant role in biochemical reactions. It interacts with various enzymes and proteins, particularly those involved in the metabolic pathway of fungal ergosterol production . The interaction of this compound with these biomolecules disrupts the normal functioning of fungal cells, leading to their death .

Cellular Effects

This compound has been shown to have multiple effects on various types of cells. In a study conducted on Allium cepa L. meristematic cells, this compound was found to cause a decrease in the mitotic index level, an increase in scores for micronucleus and chromosomal aberrations, and various meristematic cell damages .

Molecular Mechanism

The molecular mechanism of this compound involves disrupting normal fungal cell membrane permeability. This compound and other triazole antifungal agents inhibit cytochrome P450 14-alpha-demethylase in susceptible fungi, leading to the accumulation of lanosterol and other methylated sterols and a decrease in ergosterol concentration . This depletion of ergosterol disrupts the structure and function of the fungal cell, leading to a decrease or inhibition of fungal growth .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The degradation half-lives of this compound in soil have been found to vary from 69 to 87 days, depending on the application concentrations . Over time, this compound tends to inhibit microbial biomass C, basal respiration, and substrate-induced respiration, but these tend to recover at the end of the incubation when this compound is applied at the recommended field rate .

Metabolic Pathways

This compound is involved in the metabolic pathway of fungal ergosterol production . It interacts with enzymes such as cytochrome P450 14-alpha-demethylase, leading to the accumulation of lanosterol and other methylated sterols and a decrease in ergosterol concentration .

Transport and Distribution

It is known that this compound is easily absorbable and fast translocated within the plant .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tetraconazole involves the fluorination of 2-(2,4-dichlorophenyl)-3-(1H-1,2,4-triazol-1-yl)propan-1-ol. One method described in the literature involves the use of tetrafluoroethylene in anhydrous dimethylformamide in the presence of sodium iodide . Another method involves the use of 2,4-dichlorophenylacetic acid as a starting material, followed by a series of reactions including reflux with methanol and concentrated sulfuric acid, and subsequent reactions with ethyl acrylate, paraformaldehyde, potassium carbonate, and dimethyl sulfoxide .

Industrial Production Methods

Industrial production of this compound typically follows similar synthetic routes but is optimized for large-scale production. The process involves careful control of reaction conditions to ensure high yield and purity of the final product. The use of advanced purification techniques such as crystallization and chromatography is common to achieve the desired quality.

Chemical Reactions Analysis

Types of Reactions

Tetraconazole undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized under specific conditions to form various oxidation products.

    Reduction: Reduction reactions can modify the functional groups present in this compound.

    Substitution: Substitution reactions can occur at the triazole ring or the phenyl ring, leading to the formation of different derivatives.

Common Reagents and Conditions

Common reagents used in the reactions of this compound include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.

Major Products Formed

The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, oxidation can lead to the formation of hydroxylated derivatives, while substitution reactions can yield various substituted triazole or phenyl derivatives.

Comparison with Similar Compounds

Tetraconazole is part of the triazole class of fungicides, which includes other compounds such as:

Compared to these similar compounds, this compound is unique in its specific molecular structure, which includes a tetrafluoroethyl ether group. This structural feature contributes to its broad-spectrum activity and effectiveness against a wide range of fungal pathogens . Additionally, this compound has been shown to have a relatively low resistance potential, making it a valuable tool in integrated pest management strategies .

Properties

IUPAC Name

1-[2-(2,4-dichlorophenyl)-3-(1,1,2,2-tetrafluoroethoxy)propyl]-1,2,4-triazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C13H11Cl2F4N3O/c14-9-1-2-10(11(15)3-9)8(4-22-7-20-6-21-22)5-23-13(18,19)12(16)17/h1-3,6-8,12H,4-5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LQDARGUHUSPFNL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Cl)Cl)C(CN2C=NC=N2)COC(C(F)F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11Cl2F4N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID8034956
Record name Tetraconazole
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Molecular Weight

372.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Boiling Point

Decomposes at 240 °C without boiling
Record name TETRACONAZOLE
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Solubility

Readily soluble in 1,2-dichloroethane, acetone, and methanol, In water, 150 mg/L at 20 °C
Record name TETRACONAZOLE
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Density

1.432 at 20 °C
Record name TETRACONAZOLE
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Vapor Pressure

1.35X10-6 mm Hg at 20 °C
Record name TETRACONAZOLE
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Color/Form

Colorless, viscous liquid

CAS No.

112281-77-3
Record name Tetraconazole
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Record name (+/-) 2-(2,4-dichlorophenyl)-3-(1H-1,2,4-triazole-1-yl)propyl-1,1,2,2-tetrafluoroethylether
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Record name (RS)-2-(2,4-dichlorophenyl)-3-(1H-1,2,4-triazol-1-yl)-propyl-1,1,2,2-tetrafluoroethyl ether
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Melting Point

Pour point 6 °C
Record name TETRACONAZOLE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the primary mechanism of action of tetraconazole?

A1: this compound, a triazole fungicide, inhibits the fungal cytochrome P450 enzyme 14α-demethylase (CYP51) []. This enzyme is crucial for ergosterol biosynthesis, a vital component of fungal cell membranes [].

Q2: How does this compound binding to CYP51 affect fungal cells?

A2: By inhibiting CYP51, this compound disrupts the production of ergosterol, leading to impaired cell membrane formation and function in fungi [, ]. This ultimately leads to growth inhibition and cell death [].

Q3: Are there differences in the way this compound enantiomers interact with CYP51?

A3: Yes, research shows that the R-(+)-enantiomer of this compound exhibits higher binding affinity to CYP51 compared to the S-(−)-enantiomer in both Ustilago maydis and Saccharomyces cerevisiae []. This difference in binding affinity contributes to the stereoselective fungicidal activity of this compound [].

Q4: What is the molecular formula and weight of this compound?

A4: this compound has a molecular formula of C13H12Cl2FN3O and a molecular weight of 304.15 g/mol.

Q5: How stable is this compound in different environmental conditions?

A5: Studies show this compound degrades relatively rapidly in various matrices:

  • Sugar beets (foliage and roots): Half-life of 5 days [].
  • Greenhouse cucumbers: Half-life of 7 days [].
  • Watermelon: Half-life ranging from 1.36 to 1.55 days [].

Q6: Does processing of food affect this compound residues?

A6: Yes, processing can significantly reduce this compound levels:

  • Winemaking: Negligible residues were found in wine due to fermentation and removal during must formation [].
  • Onion processing: Boiling resulted in the most significant dissipation (76.9–92.6%) compared to stir-frying and pickling [].

Q7: Is there evidence of resistance development to this compound in fungi?

A7: Yes, studies have reported the emergence of this compound-resistant isolates in several fungal species:

  • Cercospora beticola: Resistance development has been observed, with increasing EC50 values over time [, ].
  • Stagonosporopsis citrulli: Widespread resistance to this compound, with most isolates exhibiting moderate to high resistance levels [].
  • Leptosphaeria maculans: High variation factors and PCR results suggest the presence of resistant isolates [].

Q8: Does exposure to other fungicides affect this compound resistance?

A8: Yes, cross-resistance to other demethylation inhibitor (DMI) fungicides has been observed:

  • Cercospora beticola: Isolates resistant to this compound also showed resistance to other DMIs like prothioconazole and difenoconazole [].
  • Stagonosporopsis citrulli: High resistance to this compound correlated with resistance to other DMIs like flutriafol, difenoconazole, and prothioconazole [].

Q9: Can exposure to non-fungicidal pesticides induce this compound resistance?

A9: There is evidence suggesting this possibility:

  • Alternaria alternata and Fusarium solani: Exposure to the herbicide clethodim led to increased tolerance to this compound in these fungi [].

Q10: What is known about the toxicity of this compound?

A10: While generally considered safe when used according to guidelines, studies have explored potential toxicological effects:

    Q11: What analytical techniques are commonly employed for detecting and quantifying this compound?

    A11: Several methods are available for this compound analysis:

    • Gas chromatography (GC) with electron capture detection (ECD): Widely used for residue analysis in various matrices [, , , , , , , , ].
    • Gas chromatography-tandem mass spectrometry (GC-MS/MS): Provides higher sensitivity and selectivity for residue analysis [].
    • High-performance liquid chromatography (HPLC) with diode array detection (DAD): Used for enantioselective determination of this compound in various matrices [].
    • Enzyme-linked immunosorbent assay (ELISA): Offers a rapid and sensitive method for detecting this compound in fruits and fruit juices [].

    Q12: What is the environmental fate of this compound?

    A12: Studies indicate that this compound can persist in different environmental compartments:

    • Soil: Half-life ranging from 4.1 to 9.8 days [].
    • Paddy water: Half-life ranging from 1.7 to 5.1 days [].
    • Rice straw: Half-life ranging from 2.1 to 6.3 days [].

    Q13: Are there methods to remove this compound from water?

    A13: Research highlights the potential of nanomaterials for water treatment:

    • Fe-doped TiO2 nanoparticles: Showed promising results in degrading this compound in water samples under direct sunlight [].

    Q14: Are there any alternative fungicides to this compound for controlling fungal diseases?

    A14: Yes, several alternative fungicides are available, including those belonging to different chemical classes:

    • Strobilurins: Examples include azoxystrobin and kresoxim-methyl [, ].
    • Succinate dehydrogenase inhibitors (SDHIs): Examples include boscalid and fluopyram [, ].

    Q15: What are the advantages and disadvantages of using alternatives compared to this compound?

    A15: Alternatives may have:

    • Advantages: Different modes of action, potentially delaying resistance development [].
    • Disadvantages: May have different efficacy profiles against specific pathogens or crops [].

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